3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride: is a complex organic compound with the molecular formula C14H13Cl2NO4S and a molecular weight of 362.23 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a chloro group and a spirocyclic azaspiro structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Spirocyclic Structure: The spirocyclic azaspiro structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as chlorine gas or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonic acid or sulfonamide group.
Oxidation Reactions: The spirocyclic structure can be oxidized under strong oxidizing conditions to form various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable sulfonamide or sulfonate linkages.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: Lacks the spirocyclic structure, making it less complex.
4-Aminobenzene-1-sulfonyl chloride: Contains an amino group instead of the spirocyclic structure.
N-Acetylsulfanilyl chloride: Features an acetyl group in place of the spirocyclic structure.
Uniqueness
Properties
CAS No. |
306934-73-6 |
---|---|
Molecular Formula |
C14H13Cl2NO4S |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H13Cl2NO4S/c15-10-7-9(22(16,20)21)3-4-11(10)17-12(18)8-14(13(17)19)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
JKOIXMIEGXFIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.